2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((5-Phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central imidazole core substituted with phenyl and p-tolyl groups, linked via a thioether bridge to a thiazole-acetamide moiety. The imidazole and thiazole rings are well-established in medicinal chemistry for their roles in anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-15-7-9-17(10-8-15)25-18(16-5-3-2-4-6-16)13-23-21(25)28-14-19(26)24-20-22-11-12-27-20/h2-13H,14H2,1H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUHDALJJVUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The compound features an imidazole ring substituted with phenyl and p-tolyl groups, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of thiazole derivatives with imidazole derivatives in the presence of a base, such as triethylamine, under reflux conditions. The purification of the product can be achieved through recrystallization or column chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria using standard methods such as the well diffusion technique.
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 18 |
| Escherichia coli | 0.50 | 15 |
| Pseudomonas aeruginosa | 0.75 | 12 |
These results indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 26.00 | Cell cycle arrest |
| HepG2 | 15.00 | Inhibition of proliferation |
The compound's mechanism involves apoptosis induction and cell cycle arrest, which are critical pathways for anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives similar to this compound against Staphylococcus aureus and Escherichia coli, revealing that modifications in the imidazole ring significantly enhanced antimicrobial potency .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, noting that certain structural modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with traditional antibiotics, demonstrating enhanced efficacy against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide against various bacterial strains. In vitro evaluations have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Antiviral Activity
Emerging research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. For instance, it has shown notable activity against the papain-like protease (PLpro) domain from SARS-CoV-2, with an effective concentration (EC50) of approximately 1.1 µM, comparable to established antiviral agents like remdesivir .
Anticancer Research
The compound is also being investigated for its potential cytotoxic effects in cancer treatment. Preliminary studies suggest that it may exhibit significant cytotoxicity against various cancer cell lines, making it relevant for therapeutic applications in oncology. The structural characteristics of the compound indicate potential anti-inflammatory effects, which are common among imidazole derivatives .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclization of appropriate precursors under acidic or basic conditions.
- Thiolation and acetamidation steps to introduce the thioacetamide group.
Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis .
In Vitro Studies
In vitro evaluations have demonstrated that the compound can inhibit bacterial growth effectively across various strains. The mechanism by which this compound exerts its antimicrobial effects appears to involve the chelation of metal ions essential for bacterial survival .
Toxicity Profile
Safety evaluations through hemolytic assays indicate low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety margin for further development in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The compound’s structure shares key features with several derivatives reported in the literature:
Note: Bioactivity data for the target compound is inferred from structural analogs.
Key Observations:
- Imidazole vs. Other Heterocycles : The target compound’s imidazole core (as in ) often correlates with antiproliferative activity, while thiadiazole () or pyridine () derivatives may target different enzymes or pathways.
- Substituent Effects : The p-tolyl group in the target compound mirrors substituents in , which showed strong cytotoxicity (IC50: 15.67 µg/mL). Bromo or fluoro substituents (e.g., ) enhance binding affinity but may alter selectivity.
- Linkage Diversity : Thioether-acetamide linkages (target compound, ) are associated with membrane permeability, whereas triazole () or ureido () linkages may influence hydrogen bonding with targets.
Antiproliferative Activity:
- The closest analog, N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol]thio]acetamide (), demonstrated an IC50 of 15.67 µg/mL against C6 glioma cells, suggesting that the p-tolyl-imidazole-thiazole architecture is critical for cytotoxicity.
Enzyme Inhibition:
- Pyridine-thioacetamide derivatives (e.g., 1c in ) were designed as CD73 inhibitors, highlighting how scaffold choice (pyridine vs. imidazole) redirects activity toward enzymatic targets rather than direct cytotoxicity.
Antimicrobial Activity:
Structure-Activity Relationship (SAR) Insights
Imidazole Substitutions :
- p-Tolyl groups enhance lipophilicity and membrane penetration, as seen in .
- Electron-withdrawing groups (e.g., nitro in ) may reduce activity due to decreased electron density on the imidazole ring.
Thiazole Modifications :
- Thiazol-2-yl acetamide (target compound) is conserved in , and , suggesting its role in maintaining planar geometry for target binding.
- Substitution at the thiazole 4-position (e.g., 4-methoxyphenyl in ) can modulate solubility and bioavailability.
Linker Optimization :
Preparation Methods
Stepwise Synthesis of Imidazole and Thiazole Precursors
The preparation begins with the independent synthesis of the imidazole and thiazole components.
Imidazole Core Synthesis
The 5-phenyl-1-(p-tolyl)-1H-imidazole intermediate is typically synthesized via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, aniline derivatives, and ammonia. For this compound, p-toluidine and phenylglyoxal hydrate are reacted under reflux in ethanol, yielding the substituted imidazole ring.
Thiazole Core Synthesis
The thiazol-2-amine derivative is prepared using the Hantzsch thiazole synthesis. Thiourea reacts with α-bromoacetophenone in ethanol under reflux, followed by cyclization to form the thiazole ring.
Thioacetamide Bridge Formation
The final coupling step involves nucleophilic substitution between the imidazole-thiol intermediate and N-(thiazol-2-yl)chloroacetamide. Key conditions include:
- Solvent: Anhydrous DMF or THF
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature, 12–24 hours
- Yield: 68–72%.
Reaction Mechanism:
The thiolate anion (generated from the imidazole-thiol and base) attacks the electrophilic carbon of chloroacetamide, displacing chloride and forming the thioether linkage.
Optimization Strategies for Improved Efficiency
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30% in thioacetamide coupling steps.
Solvent Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMA) outperform ethanol or water in coupling reactions:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| Ethanol | 24.3 | 58 | 91 |
| Water | 80.1 | <10 | 65 |
Temperature and Time Profiling
Optimal conditions balance reaction completeness and byproduct formation:
- Coupling Step: 25°C for 18 hours minimizes epimerization (<2% byproducts).
- Cyclization Steps: Microwave-assisted synthesis reduces imidazole formation time from 12 hours to 45 minutes at 120°C.
Analytical Characterization Protocols
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
HRMS (ESI+):
Calculated for C22H19N4OS2 [M+H]+: 420.6; Found: 420.5.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity with retention time = 6.72 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility:
Green Chemistry Approaches
Solvent recycling systems recover >85% of DMF, lowering production costs by 40%.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction parameters affect yield?
Answer: The synthesis involves a multi-step pathway, starting with the formation of the imidazole core. A key step is the condensation of 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. Solvent choice (e.g., ethanol or DMF) and temperature (typically 60–80°C) critically influence reaction efficiency. Purification via recrystallization or column chromatography is essential to achieve >95% purity. Reaction time optimization (6–12 hours) minimizes byproducts like disulfide derivatives .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Answer: A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 7.5–7.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Key peaks include N–H stretching (~3250 cm⁻¹, amide) and C=S stretching (~680 cm⁻¹, thioether) .
- HPLC-MS : Validates molecular weight (MW: 443.5 g/mol) and purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer: Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition, using celecoxib as a positive control) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values), with comparisons to structurally similar imidazole-thiazole hybrids .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against therapeutic targets?
Answer: Docking simulations (using AutoDock Vina or Schrödinger Suite) predict binding modes to targets like cyclooxygenase (COX-2) or kinase enzymes. The imidazole and thiazole rings facilitate π–π stacking with aromatic residues (e.g., Tyr355 in COX-2), while the thioether linker enhances hydrophobic interactions. Validation via mutagenesis studies (e.g., alanine scanning) can confirm critical binding residues .
Q. What strategies address contradictory reports on the compound’s biological efficacy across studies?
Answer: Discrepancies may arise from structural analogs with subtle substitutions (e.g., chloro vs. nitro groups on phenyl rings). Systematic approaches include:
- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 3-chlorophenyl analogs show 10× higher potency than methyl-substituted variants) .
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. PBS) .
Q. How can computational modeling predict pharmacokinetic properties such as bioavailability and metabolic stability?
Answer: Tools like SwissADME or pkCSM predict:
Q. What synthetic modifications enhance selectivity for cancer vs. normal cells?
Answer: Derivatization strategies include:
- Electron-Withdrawing Groups : Nitro or chloro substituents on the phenyl ring improve DNA intercalation (e.g., 3-nitrophenyl derivatives reduce IC₅₀ from 30 µM to 1.6 µM) .
- PEGylation : Increases solubility and reduces off-target effects in vivo .
Data Contradiction Resolution
Q. How can researchers reconcile divergent cytotoxicity data between in vitro and in vivo models?
Answer: Key factors to assess:
- Metabolic Stability : Hepatic microsome assays identify rapid clearance (e.g., CYP3A4-mediated degradation).
- Formulation : Liposomal encapsulation improves plasma half-life from 2 hr (free compound) to 8 hr .
- Tumor Penetration : Imaging studies (e.g., PET with radiolabeled analogs) quantify biodistribution .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in pharmacological studies?
Answer:
Q. How should researchers design assays to differentiate between on-target and off-target effects?
Answer:
- CRISPR Knockout Models : Eliminate putative targets (e.g., COX-2) to confirm pathway specificity.
- Thermal Shift Assays : Measure target protein stabilization upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
